

# SHEN26: A Promising Oral Antiviral Against Remdesivir-Resistant SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHEN26    |           |
| Cat. No.:            | B12372595 | Get Quote |

#### FOR IMMEDIATE RELEASE

[City, State] – [Date] – As the global scientific community continues to combat the evolving landscape of SARS-CoV-2, the emergence of drug-resistant strains presents a significant challenge to current therapeutic strategies. This guide provides a comprehensive comparison of **SHEN26**, an investigational oral antiviral, and its efficacy against remdesivir-resistant SARS-CoV-2 strains, supported by available experimental data. **SHEN26**, a prodrug of the nucleoside analog GS-441524, has demonstrated potent antiviral activity and a favorable safety profile in preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals.

#### Introduction to SHEN26 and Remdesivir Resistance

**SHEN26** is an orally bioavailable prodrug of GS-441524, which is the primary plasma metabolite of remdesivir.[1] Both **SHEN26** and remdesivir target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for SARS-CoV-2 replication.[2] Remdesivir, an approved intravenous antiviral for COVID-19, has been a critical tool in managing severe disease. However, the selection of viral mutations that confer resistance to remdesivir has been documented, potentially limiting its long-term efficacy.

Key mutations in the SARS-CoV-2 nsp12 protein, which constitutes the core of the RdRp, have been identified to reduce the susceptibility to remdesivir. These include substitutions such as V166L, S759A, V792I, and E802D.[3][4][5] Understanding the efficacy of next-generation



antivirals like **SHEN26** against these resistant variants is crucial for future pandemic preparedness.

# **Comparative Antiviral Efficacy**

While direct head-to-head clinical trials of **SHEN26** against remdesivir-resistant SARS-CoV-2 strains are not yet available, in vitro studies investigating the antiviral activity of its active metabolite, GS-441524, provide valuable insights. A key study involved passaging SARS-CoV-2 in the presence of increasing concentrations of GS-441524 to select for resistant variants. This study identified several mutations in the nsp12 RdRp and characterized the resulting resistance to remdesivir.

The table below summarizes the in vitro efficacy of remdesivir against wild-type and various remdesivir-resistant SARS-CoV-2 lineages.

| SARS-CoV-2<br>Lineage/Mutations        | Fold Increase in<br>Remdesivir EC50 | Reference |
|----------------------------------------|-------------------------------------|-----------|
| Wild-Type (WA1)                        | 1.0                                 | [3][6]    |
| Lineage 1 (V166A, N198S, S759A, C799F) | 10.4                                | [3]       |
| Lineage 2 (C799R)                      | 2.7                                 | [3]       |
| Lineage 3 (S759A, V792I)               | 7.0 - 9.0                           | [3]       |
| E802D                                  | ~6.0                                | [7][8]    |
| V166L                                  | 1.5 - 2.3                           | [4]       |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Notably, studies have shown that GS-441524 retains its antiviral activity against various SARS-CoV-2 variants of concern, suggesting a broad spectrum of activity.[6][9][10] The highly conserved nature of the RdRp active site across different coronaviruses supports the potential for sustained efficacy of nucleoside analogs like GS-441524.[6]



## **Clinical Efficacy of SHEN26**

A multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy and safety of **SHEN26** in patients with mild to moderate COVID-19.[2][11] The study found that a high dose of **SHEN26** (400 mg) resulted in a statistically significant reduction in viral load at day 3 and day 5 compared to the placebo group.[2][11] Specifically, the mean difference in viral load reduction from baseline was -1.06 log10 copies/mL on day 3 and -1.21 log10 copies/mL on day 5 in the high-dose group compared to placebo.[11]

# Experimental Protocols In Vitro Antiviral Susceptibility Testing

The following is a generalized protocol for determining the in vitro antiviral activity of compounds against SARS-CoV-2, based on methodologies described in the cited literature.

- Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated overnight to form a monolayer.
- Compound Preparation: The antiviral compounds (e.g., GS-441524, remdesivir) are serially diluted to various concentrations.
- Viral Infection: The cell monolayers are infected with a known titer of the SARS-CoV-2 virus (either wild-type or a specific mutant strain).
- Drug Treatment: Immediately after infection, the diluted antiviral compounds are added to the respective wells.
- Incubation: The plates are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication.
- Quantification of Viral Activity: The extent of viral replication is quantified using one of several methods:
  - Plaque Reduction Assay: This method involves staining the cell monolayer to visualize plaques (areas of cell death caused by the virus). The number of plaques is counted, and the concentration of the drug that reduces the plaque number by 50% (PRNT50) is determined.



- TCID50 (50% Tissue Culture Infectious Dose) Assay: This endpoint dilution assay determines the virus titer by observing the cytopathic effect (CPE) in infected cells.
- Quantitative RT-PCR (qRT-PCR): This technique measures the amount of viral RNA in the cell culture supernatant or cell lysate, providing a quantitative measure of viral replication.
- Luciferase Reporter Assay: For engineered viruses expressing a luciferase reporter gene,
   antiviral activity can be measured by the reduction in luminescence.
- Data Analysis: The EC50 values are calculated by plotting the drug concentration against the percentage of viral inhibition.

## **Visualizing the Science**

To better illustrate the concepts discussed, the following diagrams have been generated.



Click to download full resolution via product page

Mechanism of Action of SHEN26





Click to download full resolution via product page

**Experimental Workflow for Antiviral Efficacy Testing** 



### Conclusion

The emergence of remdesivir-resistant SARS-CoV-2 strains underscores the need for alternative and effective oral antiviral therapies. **SHEN26**, as a prodrug of the potent antiviral nucleoside analog GS-441524, demonstrates significant promise. While direct comparative data against resistant strains is still emerging, the available in vitro evidence suggests that its active metabolite, GS-441524, is likely to retain activity against viruses with mutations that confer resistance to remdesivir. The clinical data for **SHEN26** further support its potential as a valuable tool in the ongoing management of COVID-19. Further research is warranted to fully elucidate the efficacy of **SHEN26** against a comprehensive panel of remdesivir-resistant SARS-CoV-2 variants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GS-441524 Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]
- 3. Mutations in the SARS-CoV-2 RNA dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. JCI Insight The impact of remdesivir on SARS-CoV-2 evolution in vivo [insight.jci.org]
- 8. sockfip.org [sockfip.org]
- 9. researchgate.net [researchgate.net]



- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SHEN26: A Promising Oral Antiviral Against Remdesivir-Resistant SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372595#shen26-s-efficacy-against-remdesivir-resistant-sars-cov-2-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com